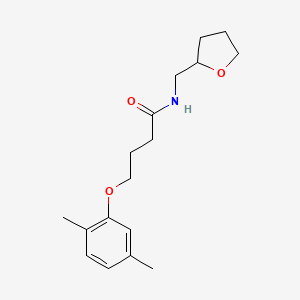
1,3-benzodioxol-5-yl(4-butoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxol-5-yl(4-butoxybenzyl)amine, commonly known as 5-Methoxy-2-aminoindane (5-MAI), is a chemical compound that belongs to the family of aminoindanes. This compound is known for its potential applications in scientific research, particularly in the field of neuroscience.
Mécanisme D'action
The mechanism of action of 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine involves the release of serotonin and dopamine in the brain. This release is achieved by the inhibition of the reuptake of these neurotransmitters by the presynaptic neurons. The increased levels of serotonin and dopamine in the synaptic cleft lead to enhanced neurotransmission, resulting in the observed effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine are primarily due to its action on the serotonin and dopamine systems in the brain. The compound has been found to increase the levels of these neurotransmitters, leading to enhanced mood, improved cognitive function, and reduced anxiety. It has also been reported to have neuroprotective effects and can help in the regeneration of damaged neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine in lab experiments is its potent serotonin and dopamine releasing properties. This makes it a useful tool for studying the role of these neurotransmitters in various neurological disorders. However, one of the limitations of using 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine is its potential toxicity. The compound has been found to be toxic at high doses, and caution must be exercised while handling it.
Orientations Futures
There are several future directions for research on 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine. One of the areas that require further investigation is the potential applications of the compound in the treatment of neurological disorders. The compound's neuroprotective effects and its ability to regenerate damaged neurons make it a promising candidate for the development of new therapies. Another area that requires further investigation is the mechanism of action of the compound. A better understanding of the molecular mechanisms underlying the compound's effects can lead to the development of more potent and selective compounds. Finally, the safety profile of the compound needs to be further evaluated to determine its potential for human use.
Conclusion:
In conclusion, 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its potent serotonin and dopamine releasing properties make it a useful tool for studying the role of these neurotransmitters in various neurological disorders. The compound's neuroprotective effects and its ability to regenerate damaged neurons make it a promising candidate for the development of new therapies. However, caution must be exercised while handling the compound due to its potential toxicity. Further research is required to fully understand the compound's mechanism of action and its safety profile.
Méthodes De Synthèse
The synthesis of 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine involves the reaction of 5-methoxy-2-nitrobenzaldehyde with 4-butoxybenzylamine in the presence of a reducing agent. The product obtained is then subjected to a catalytic hydrogenation reaction to produce 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine. This synthesis method has been reported in the literature and has been used by many researchers to obtain 1,3-benzodioxol-5-yl(4-butoxybenzyl)amine for their studies.
Applications De Recherche Scientifique
1,3-benzodioxol-5-yl(4-butoxybenzyl)amine has been found to be a potent serotonin and dopamine releaser, making it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease. It has also been reported to have neuroprotective effects and can help in the regeneration of damaged neurons. The compound has been extensively studied in animal models, and its potential applications in humans are being explored.
Propriétés
IUPAC Name |
N-[(4-butoxyphenyl)methyl]-1,3-benzodioxol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-2-3-10-20-16-7-4-14(5-8-16)12-19-15-6-9-17-18(11-15)22-13-21-17/h4-9,11,19H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNRDAJQFZSZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CNC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5196562.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethoxybenzamide](/img/structure/B5196567.png)

![1,1'-(4,6-dinitro-1,3-phenylene)bis[4-(2-chlorophenyl)piperazine]](/img/structure/B5196575.png)


![1-(2-hydroxy-4-methoxybenzyl)-4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-4-piperidinol](/img/structure/B5196589.png)
![(3-bromo-4-fluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5196592.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B5196600.png)


![8-methoxy-4,4-dimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5196608.png)
![1-(4-bromophenyl)-3-[(2-fluoro-5-methylphenyl)amino]-2-propen-1-one](/img/structure/B5196614.png)